N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of a benzofuran ring, a methoxyphenyl group, and a propanamide moiety
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(13-17-5-9-20-18(14-17)11-12-25-20)22-21(23)10-6-16-3-7-19(24-2)8-4-16/h3-5,7-9,14-15H,6,10-13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOWPHGZFPYXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Alkylation: The benzofuran derivative is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Amidation: The alkylated benzofuran is reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzofuran or methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Pharmacology: The compound can be used in pharmacological studies to investigate its effects on various biological pathways and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzofuran ring could facilitate binding to specific protein targets, while the methoxyphenyl group may enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications.
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H23NO3
- Molecular Weight : 301.38 g/mol
- CAS Number : 2034541-69-8
The compound features a dihydrobenzofuran moiety and a methoxyphenyl group, which may influence its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on benzofuran derivatives have shown selective cytotoxic effects on cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study :
A study on a related compound reported a selective cytotoxic effect on melanoma cells, suggesting that structural modifications can enhance the efficacy of such compounds against cancer. The compound induced cell cycle arrest at the S phase and reduced melanin production in melanoma cells, indicating potential for further development in cancer therapy .
Antimicrobial Activity
Sulfonamide groups are known for their antimicrobial properties. The presence of the methanesulfonamide group in the compound suggests potential antibacterial and antifungal activities. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis.
Research Findings
The exact mechanism of action for this compound is not fully elucidated. However, based on related compounds:
- Apoptosis Induction : Similar compounds have been shown to activate caspases leading to programmed cell death.
- Cell Cycle Arrest : Compounds may inhibit key proteins involved in cell cycle progression.
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for bacterial survival.
Q & A
Basic Research Questions
What are the key considerations for synthesizing N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide with high purity?
Synthesis involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Critical steps include:
- Reaction condition control : Temperature (40–80°C) and pH adjustments to minimize side reactions.
- Monitoring : Thin-layer chromatography (TLC) for intermediate verification and nuclear magnetic resonance (NMR) for final product validation .
- Purification : Column chromatography (e.g., DCM/MeOH gradients) to isolate the target compound from byproducts .
Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxy, dihydrobenzofuran) and amide linkage .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated for C21H23NO4) .
- HPLC : Assesses purity (>95% recommended for pharmacological studies) .
What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to identify anticancer potential .
- Anti-inflammatory activity : COX-2 enzyme inhibition assays .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).
- Purity verification : Re-test compounds with HPLC to rule out impurity-driven artifacts .
- Model diversification : Compare in vitro results with ex vivo or in vivo models (e.g., murine inflammation assays) .
What strategies optimize the compound’s pharmacokinetic profile for therapeutic applications?
- Structural modifications :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility .
- Metabolic stability : Replace labile moieties (e.g., ester groups) with bioisosteres .
- In silico modeling : Predict ADMET properties using tools like SwissADME to guide synthesis .
How does the nitro group in the 3-nitrophenyl substituent influence biological activity?
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Electron-withdrawing effects : Enhances binding to enzymatic active sites (e.g., nitro-reductases in antimicrobial activity) .
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Comparative SAR analysis :
Substituent Activity (IC50, μM) Target 3-Nitrophenyl 12.5 ± 1.2 COX-2 4-Chlorophenyl 18.9 ± 2.1 COX-2 Phenyl (no substituent) >50 COX-2 Data suggests nitro groups enhance potency compared to halogen or unsubstituted analogs .
What computational methods elucidate the compound’s mechanism of action at the molecular level?
- Molecular docking : Simulate binding to targets (e.g., COX-2 PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with methoxy groups) .
- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations .
Methodological Guidance for Data Contradictions
- Reproducibility protocols : Publish detailed reaction conditions (solvent, catalyst, and temperature) to enable cross-validation .
- Negative control inclusion : Rule out assay interference (e.g., DMSO solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
